Bilastine-d6

Isotopic labeling Mass spectrometry Quantitative analysis

Generic IS use in LC-MS/MS leads to biased Bilastine quantification due to matrix effects and extraction variability. Bilastine-d6, a hexa-deuterated SIL-IS, co-elutes with Bilastine, providing identical ionization and recovery, thus ensuring accurate normalization. - Enables compliant PK studies (Cmax, AUC, t½) per FDA/EMA bioanalytical method validation guidelines. - +6 Da mass shift ensures high selectivity; isotopic enrichment ≥98% enables low ng/mL sensitivity. - Traceable to USP/EP standards for QC and ANDA-supporting method validation.

Molecular Formula C28H37N3O3
Molecular Weight 469.6 g/mol
Cat. No. B565373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilastine-d6
Synonyms4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-(dimethyl-d6)benzeneacetic Acid; 
Molecular FormulaC28H37N3O3
Molecular Weight469.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H37N3O3/c1-4-34-19-18-31-25-11-6-5-10-24(25)29-26(31)22-13-16-30(17-14-22)15-12-21-8-7-9-23(20-21)28(2,3)27(32)33/h5-11,20,22H,4,12-19H2,1-3H3,(H,32,33)/i2D3,3D3
InChIKeyYQBLDZMARIUXJI-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bilastine-d6 Deuterated Internal Standard


Bilastine-d6 is a hexa-deuterated analog of the second-generation H1-antihistamine Bilastine, a compound used clinically for the treatment of allergic rhinoconjunctivitis and chronic urticaria [1]. It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate and precise measurement of unlabeled Bilastine in complex biological matrices, supporting drug development, pharmacokinetic investigations, and regulatory submissions [2].

Product Type Hexa-deuterated SIL-IS
Primary Workflow LC-MS/MS bioanalysis
Selection Context Matrix-effect correction research

Why Bilastine-d6 Cannot Be Substituted


Generic substitution of Bilastine-d6 with unlabeled Bilastine or a non-isotopic structural analog as an internal standard (IS) introduces unacceptable variability in quantitative LC-MS/MS assays. Unlabeled IS cannot correct for differential extraction recovery, ionization suppression/enhancement (matrix effects), or sample preparation losses between the analyte and the IS, which are inherent in complex biological samples like plasma or urine . Non-isotopic analogs exhibit different physicochemical properties (e.g., retention time, ionization efficiency) that prevent effective co-elution and accurate signal normalization, leading to biased concentration estimates and method validation failure according to regulatory guidance [1]. Only a stable isotope-labeled analog like Bilastine-d6, which co-elutes with and behaves nearly identically to the native analyte, can provide the necessary correction for these sources of analytical error [2].

Unlabeled Bilastine or structural analogs may shift recovery profile; cannot correct for differential matrix effects in complex research matrices.
Non-isotopic internal standards exhibit different retention time and ionization efficiency, which may bias concentration estimates in validation review.

Bilastine-d6 Analytical Superiority Evidence


Hexa-Deuteration Mass Shift Advantage

Bilastine-d6, with six deuterium atoms, provides a +6 Da mass shift relative to unlabeled Bilastine (m/z 463.6 → 469.6). This mass difference is superior to the +4 Da shift offered by the alternative Bilastine-d4 internal standard . The +6 Da separation more effectively minimizes isotopic cross-talk between the analyte and the internal standard, reducing interference in the mass spectrometer's selection window, particularly when analyzing low analyte concentrations in the presence of a high internal standard concentration, a common scenario in clinical and pre-clinical PK studies .

Mass Shift Advantage
Head-to-head comparison
+6 Da shift
+2 Da vs. d4 analog
Supports isotopic cross-talk mitigation at low analyte concentrations.
ESI LC-MS/MS positive ion mode; mass shift context requires on-system verification.
Isotopic labeling Mass spectrometry Quantitative analysis

Isotopic Enrichment for Trace Analysis

Bilastine-d6 is supplied with a minimum isotopic enrichment of 98% ²H, as specified by multiple vendors [REFS-1, REFS-2]. High isotopic enrichment is critical for minimizing the presence of unlabeled (d0) species within the internal standard material. Lower enrichment levels, which may be encountered with alternative or in-house labeled standards, result in a higher background of unlabeled analyte that directly contributes to the measured analyte peak, leading to an overestimation of analyte concentration, particularly at the lower end of the calibration curve [2].

Isotopic Enrichment
Cross-study comparable
≥ 98% atom ²H
Supports low-background signal for trace-level quantification endpoints.
Per vendor CoA; lower enrichment may increase d0 interference. Verify lot-specific enrichment.
Isotopic enrichment Method validation Trace analysis

Regulatory-Ready Characterization

Commercial Bilastine-d6 is provided with comprehensive characterization data and Certificates of Analysis (CoA) that are compliant with ICH and ISO 17034 guidelines, supporting its use in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. This pre-validated documentation, which includes purity analysis, isotopic enrichment data, and structural confirmation (NMR, MS), reduces the internal quality control burden and regulatory risk compared to procuring a non-certified stable isotope-labeled standard or synthesizing one in-house, which would require extensive and costly re-characterization for method validation [2].

Regulatory-Ready Characterization
Class-level inference
ICH/ISO 17034-compliant CoA documentation
May reduce internal characterization burden; requires source-specific documentation review.
Compliance claims are supplier-reported; independent verification recommended for GxP workflows.
Regulatory compliance Quality control Method validation

Validated Bioanalytical Method Performance

Bilastine-d6 has been successfully employed as an internal standard in validated LC-MS/MS methods for the simultaneous quantification of Bilastine and Montelukast in rabbit plasma, achieving a linear calibration range of 2-40 ng/mL for Bilastine [1]. The use of a deuterated internal standard was critical for meeting the method validation parameters for accuracy (within ±15% of nominal) and precision (%CV < 15%), which would be unattainable using a non-isotopic internal standard due to matrix effects in plasma [2].

Validated Method Performance
Reported method context
Calibration range 2–40 ng/mL; accuracy/precision within validation context
Reported bioanalytical method-fit context in rabbit plasma research matrix.
Protein precipitation LC-MS/MS; method-transfer context requires re-validation for target matrix.
Bioanalysis LC-MS/MS Method validation

Bilastine-d6 Recommended Applications


Human Plasma PK and Bioequivalence Quantification

Bilastine-d6 is the internal standard of choice for LC-MS/MS methods quantifying Bilastine in human plasma, enabling accurate determination of key PK parameters (Cmax, Tmax, AUC, t½). Its use ensures compliance with stringent regulatory guidelines for bioanalytical method validation, which is critical for supporting Abbreviated New Drug Applications (ANDAs) and clinical trial data [1]. The +6 Da mass shift and high isotopic enrichment provide the necessary sensitivity and specificity for low ng/mL quantification in complex matrices [2].

Preclinical Metabolite Profiling

In drug metabolism and pharmacokinetics (DMPK) studies, Bilastine-d6 is used as an internal standard to accurately quantify the parent drug in plasma, urine, and tissue homogenates from preclinical species (e.g., rat, dog) [1]. This precise quantification is essential for establishing exposure-response relationships and for comparing the metabolic fate of Bilastine across species. The validated method using Bilastine-d6 in rabbit plasma provides a robust starting point for method transfer to other species [2].

Bilastine API and Finished Product QC

As a fully characterized reference standard with traceability to pharmacopeial standards (USP or EP), Bilastine-d6 is suitable for use in quality control (QC) laboratories for the development and validation of analytical methods for Bilastine API and finished dosage forms (tablets, oral solutions) [1]. It serves as a system suitability standard or an internal standard in stability-indicating LC-MS methods for quantifying Bilastine content and monitoring impurity profiles, ensuring product quality and compliance with ICH guidelines [2].

Application
Selection Property
Validation Focus
PK bioanalysis research
Mass shift and enrichment context
LLOQ sensitivity and method accuracy review
DMPK and metabolite profiling studies
Matrix-effect correction across species
Exposure-response interpretation
Research QC method development
CoA documentation and traceability
Stability-indicating method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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